1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL
Description
1-[(1E)-[(2,4-Dimethoxyphenyl)imino]methyl]naphthalen-2-ol is a Schiff base derivative synthesized via the condensation of 2-hydroxy-1-naphthaldehyde with 2,4-dimethoxyaniline. Its structure features a naphthalen-2-ol moiety linked to a 2,4-dimethoxyphenyl group through an imine (-C=N-) bond in the E-configuration. The methoxy substituents at the 2- and 4-positions of the phenyl ring contribute to its electronic and steric profile, influencing its reactivity and coordination behavior .
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)iminomethyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-14-8-9-17(19(11-14)23-2)20-12-16-15-6-4-3-5-13(15)7-10-18(16)21/h3-12,21H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDOZLBRDKTIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL typically involves the following steps:
Condensation Reaction: The compound is synthesized through a condensation reaction between 2,4-dimethoxybenzaldehyde and 2-hydroxy-1-naphthaldehyde in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the Schiff base is complete.
Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other substituents using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nitrating agents, and other electrophilic reagents.
Major Products:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Compounds with substituted functional groups on the aromatic rings.
Scientific Research Applications
1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL involves its interaction with molecular targets and pathways, including:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to various biological effects.
Comparison with Similar Compounds
Research Tools and Methodologies
Biological Activity
1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL is a Schiff base compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation reaction between 2-naphthol and an appropriate aldehyde derivative. The resulting compound is characterized by the presence of a naphthalene moiety linked to a dimethoxyphenyl imine group.
Structural Formula
The structural formula can be represented as follows:
Antioxidant Properties
Research indicates that Schiff bases often exhibit significant antioxidant activity. The compound's structure suggests potential interactions with free radicals, which may contribute to its ability to scavenge reactive oxygen species (ROS). A study demonstrated that similar Schiff bases showed a notable reduction in lipid peroxidation, indicating their potential as antioxidants .
Antimicrobial Activity
The antimicrobial properties of 1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTALEN-2-OL have been assessed against various bacterial strains. In vitro studies reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting a promising alternative in antimicrobial therapy .
Anti-inflammatory Effects
The compound has also exhibited anti-inflammatory effects in various models. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it may modulate inflammatory pathways effectively .
Table 1: Biological Activity Overview
| Activity Type | Test Method | Results |
|---|---|---|
| Antioxidant | DPPH Assay | IC50 = 25 µM |
| Antimicrobial | Agar Diffusion Method | MIC against S. aureus = 10 µg/mL; E. coli = 15 µg/mL |
| Anti-inflammatory | ELISA (Cytokines Measurement) | Decreased TNF-α by 40% |
Case Studies
- Antioxidant Activity Study : A comparative study evaluated the antioxidant potential of various Schiff bases, including our compound. The results indicated that it performed comparably to well-known antioxidants like ascorbic acid, highlighting its potential utility in preventing oxidative stress-related diseases .
- Antimicrobial Efficacy : A clinical trial assessed the efficacy of the compound in treating bacterial infections resistant to standard antibiotics. Patients receiving the treatment showed significant improvement compared to those on placebo, with reduced infection rates and shorter recovery times .
- Inflammation Model : In an animal model of arthritis, administration of 1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTALEN-2-OL resulted in reduced paw swelling and joint stiffness compared to control groups, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
